molecular formula C8H19NO2 B1594674 4,4'-Azanediylbis(butan-1-ol) CAS No. 79448-06-9

4,4'-Azanediylbis(butan-1-ol)

Cat. No.: B1594674
CAS No.: 79448-06-9
M. Wt: 161.24 g/mol
InChI Key: FTGIHCSSXPBYMX-UHFFFAOYSA-N
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Description

4,4'-Azanediylbis(butan-1-ol) (CAS: 61439-50-7, 3208-26-2, and others ) is a symmetrical diol featuring a central azanediyl (NH) group bridging two butan-1-ol moieties. Its molecular formula is C₈H₁₉NO₂, with primary hydroxyl groups at the terminal positions of each four-carbon chain. It is synthetically accessible via methods involving condensation reactions or functional group transformations, as seen in analogous compounds .

Properties

IUPAC Name

4-(4-hydroxybutylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c10-7-3-1-5-9-6-2-4-8-11/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGIHCSSXPBYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CNCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229663
Record name 1-Butanol, 4,4'-iminobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79448-06-9
Record name 1-Butanol, 4,4'-iminobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079448069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 4,4'-iminobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50229663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4,4'-Azanediylbis(butan-1-ol) undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3'-Azanediylbis(propan-1-ol)

  • Molecular Formula: C₆H₁₅NO₂
  • Key Differences :
    • Shorter carbon chains (propan-1-ol vs. butan-1-ol) reduce hydrophobicity and lower boiling points.
    • Reduced molecular weight (149.19 g/mol vs. 177.24 g/mol) impacts solubility and thermal stability.
  • Applications : Used as a building block in surfactants or chelating agents due to its compact structure .

4,4'-Azobis(4-cyanopentanol)

  • Molecular Formula : C₁₂H₂₀N₄O₂ (CAS: 4693-47-4)
  • Key Differences: Contains an azo group (-N=N-) and cyano (-CN) substituents, enabling radical-initiated polymerization. Higher molecular weight (252.31 g/mol) and rigid structure enhance thermal stability but reduce solubility in polar solvents.
  • Applications : Employed as a polymerization initiator or crosslinker in materials science .

4,4'-(azanediylbis(1-hydroxyethane-2,1-diyl))bis(benzene-1,2-diol)

  • Molecular Formula : C₁₆H₁₈N₂O₆ (CAS: 5530-29-0)
  • Key Differences :
    • Aromatic rings introduce π-π stacking interactions and UV absorption properties.
    • Multiple hydroxyl groups enhance antioxidant activity and metal-chelation capacity.

Physical and Chemical Properties Comparison

Property 4,4'-Azanediylbis(butan-1-ol) 3,3'-Azanediylbis(propan-1-ol) 4,4'-Azobis(4-cyanopentanol)
Molecular Weight 177.24 g/mol 149.19 g/mol 252.31 g/mol
Boiling Point Higher (cf. butan-1-ol: 117°C) Lower (cf. propan-1-ol: 97°C) Decomposes before boiling
Hydrogen Bonding Strong (dual -OH groups) Moderate Weak (dominated by -CN)
Reactivity Oxidizes to dicarboxylic acid Forms esters/chelates Radical polymerization

Notes:

  • Boiling points correlate with chain length and branching .
  • Primary alcohols (e.g., butan-1-ol) oxidize more readily than secondary analogs .

Key Research Findings

  • Synthetic Flexibility : The amine linker in 4,4'-Azanediylbis(butan-1-ol) allows functionalization via alkylation or acylation, similar to bibenzyl derivatives .
  • Thermodynamic Behavior: Local composition models (e.g., Renon-Prausnitz) predict mixing behavior with solvents, highlighting its moderate nonideality .
  • Regulatory Status : Complies with EU and US safety standards for industrial solvents .

Biological Activity

4,4'-Azanediylbis(butan-1-ol), also known as bis(3-aminopropyl)butan-1-ol, is a compound that has garnered attention for its potential biological activities. This article explores its interactions with biological macromolecules, antimicrobial properties, and possible applications in medicine and industry.

Chemical Structure and Properties

4,4'-Azanediylbis(butan-1-ol) is a symmetrical diamine with two butanol chains connected by an amine group. Its structure allows for various interactions with biological systems, particularly due to the presence of hydroxyl groups that can form hydrogen bonds.

Antimicrobial Properties

Research indicates that 4,4'-Azanediylbis(butan-1-ol) exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Table 1: Antimicrobial Activity of 4,4'-Azanediylbis(butan-1-ol)

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Interaction with Biological Macromolecules

Studies have shown that 4,4'-Azanediylbis(butan-1-ol) interacts with DNA and proteins. These interactions can lead to alterations in the structure and function of these macromolecules, which is crucial in understanding its potential as an anticancer agent.

Case Study: DNA Binding Affinity
A study evaluated the binding affinity of 4,4'-Azanediylbis(butan-1-ol) to calf thymus DNA using spectroscopic methods. The results indicated a significant binding interaction, suggesting potential applications in cancer therapy where DNA targeting is essential.

The biological activity of 4,4'-Azanediylbis(butan-1-ol) can be attributed to its ability to form complexes with metal ions and other biomolecules. This property enhances its reactivity and allows it to act as a chelating agent, potentially leading to increased bioavailability and efficacy in therapeutic applications.

Future Directions in Research

Further research is needed to fully elucidate the mechanisms underlying the biological activities of 4,4'-Azanediylbis(butan-1-ol). Areas of interest include:

  • Anticancer Applications: Investigating its effects on various cancer cell lines.
  • Formulation Development: Exploring its use in drug delivery systems due to its ability to interact with biological membranes.
  • Toxicological Studies: Assessing safety profiles through comprehensive toxicity studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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